2-Chloro-N-(2-hydroxy-2-methylcyclopentyl)acetamide
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Overview
Description
2-Chloro-N-(2-hydroxy-2-methylcyclopentyl)acetamide is an organic compound with the molecular formula C8H14ClNO2 It is a derivative of acetamide, featuring a chloro group and a hydroxy-methylcyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-hydroxy-2-methylcyclopentyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-hydroxy-2-methylcyclopentanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the production and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-hydroxy-2-methylcyclopentyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction Reactions: The carbonyl group in the cyclopentyl ring can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups, such as amides or thioethers.
Oxidation Reactions: Ketones or aldehydes.
Reduction Reactions: Alcohols.
Scientific Research Applications
2-Chloro-N-(2-hydroxy-2-methylcyclopentyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-hydroxy-2-methylcyclopentyl)acetamide involves its interaction with specific molecular targets and pathways. The chloro group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. Additionally, the hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(hydroxymethyl)acetamide: A similar compound with a hydroxymethyl group instead of a hydroxy-methylcyclopentyl group.
2-Chloro-N-(2-hydroxyethyl)acetamide: A compound with a hydroxyethyl group instead of a hydroxy-methylcyclopentyl group.
Uniqueness
2-Chloro-N-(2-hydroxy-2-methylcyclopentyl)acetamide is unique due to the presence of the hydroxy-methylcyclopentyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, biological activity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-(2-hydroxy-2-methylcyclopentyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-8(12)4-2-3-6(8)10-7(11)5-9/h6,12H,2-5H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMGEOMEWLYDEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1NC(=O)CCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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